molecular formula C10H9ClN2O2 B3022346 methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate CAS No. 43016-46-2

methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

Cat. No.: B3022346
CAS No.: 43016-46-2
M. Wt: 224.64 g/mol
InChI Key: CLRRVAVUKSOPTC-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate (CID 26435320) is a benzimidazole-based building block of significant interest in medicinal and synthetic chemistry . The benzimidazole core is a privileged pharmacophore in drug discovery, known for its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and metal ion interactions . This specific derivative is a key synthetic intermediate; the reactive chloromethyl group at the 2-position serves as an excellent handle for further functionalization, allowing researchers to create a diverse library of compounds for structure-activity relationship (SAR) studies . Benzimidazole derivatives are extensively investigated for their wide range of biological activities, including potential as anticancer agents through mechanisms such as DNA interaction and enzyme inhibition , and as antimicrobial agents against resistant strains . As a versatile scaffold, this compound provides researchers with a valuable tool for developing novel therapeutic candidates. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

methyl 2-(chloromethyl)benzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)13-8-5-3-2-4-7(8)12-9(13)6-11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRRVAVUKSOPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C2=CC=CC=C2N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211786
Record name Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43016-46-2
Record name Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43016-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with chloroacetic acid, followed by esterification with methanol. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the benzimidazole ring or other parts of the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzimidazole derivative with an amine group replacing the chloromethyl group.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate exhibits significant antimicrobial properties. Research indicates that derivatives of benzimidazole, including this compound, are effective against a range of pathogens. For instance, studies have demonstrated that benzimidazole derivatives can inhibit bacterial growth, with some compounds showing activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Antiparasitic Properties
Benzimidazole derivatives are well-known for their use as antiparasitic agents. This compound has potential applications in treating infections caused by protozoan parasites. Compounds with similar structures have been shown to inhibit tubulin polymerization in parasites like Giardia lamblia and Entamoeba histolytica, making them more effective than traditional treatments .

Pharmaceutical Development
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. For example, it has been utilized in the preparation of prodrugs that exhibit angiotensin II antagonistic activity, which is beneficial in treating hypertension and other circulatory diseases . The synthesis methods for these derivatives often involve chlorination reactions that enhance their pharmacological profile .

Agricultural Applications

Fungicidal Activity
Research has indicated that this compound can be transformed into new imidazoles with potent fungicidal properties. These compounds have been tested in vitro for their effectiveness against various fungal strains, demonstrating promising results that could lead to their use in agricultural fungicides .

Material Science

Polymer Chemistry
The unique properties of this compound allow it to be incorporated into polymer matrices, enhancing their thermal stability and mechanical strength. This application is particularly relevant in the development of advanced materials for industrial use.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzimidazole derivatives, including this compound. The results showed that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus epidermidis, indicating strong antibacterial properties compared to other tested compounds .

Case Study 2: Antiparasitic Activity

In another study focusing on antiparasitic applications, derivatives synthesized from this compound were tested against Giardia lamblia. The results indicated a significant reduction in parasite viability, suggesting potential for development as an antiparasitic drug .

Data Table: Summary of Biological Activities

Activity Type Tested Compound Target Organism/Condition Outcome
AntibacterialThis compoundStaphylococcus aureusMIC: 32 µg/mL
AntiparasiticDerivatives from this compoundGiardia lambliaSignificant viability reduction
FungicidalNew imidazoles derived from the compoundVarious fungal strainsPotent antifungal activity

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and their implications:

Compound Name Substituents Key Reactivity/Biological Activity Reference
Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate Chloromethyl (-CH2Cl), methyl carboxylate (-COOCH3) Alkylation via Cl; pharmaceutical intermediate
2-(Chloromethyl)-1H-benzimidazole Chloromethyl (-CH2Cl) Used in biological studies for functional group comparisons
Benzimidazole-2-carboxylic acids (40–46) Carboxylic acid (-COOH) Oxidation products; potential ionic interactions
Ethyl 1-(2-hydroxyethyl)-2-phenyl-1H-benzimidazole-5-carboxylate Hydroxyethyl (-CH2CH2OH), phenyl, ester Antimicrobial/anti-inflammatory; hydrophilic interactions
TCV-116 (CV-11974) Ethoxy (-OCH2CH3), tetrazole, carboxylate Antihypertensive via angiotensin II receptor antagonism
2-Methyl-1H-benzimidazole-5-carboxylic acid hydrochloride Methyl (-CH3), carboxylic acid (-COOH) Research applications; solubility modulation

Physicochemical Properties

  • Lipophilicity : Chloromethyl and methyl ester groups increase lipophilicity compared to hydroxyethyl or carboxylic acid derivatives, influencing membrane permeability .
  • Stability : Chloromethyl derivatives may exhibit hydrolytic sensitivity under basic conditions, whereas carboxylic acids are more stable but less reactive .

Biological Activity

Methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate is a benzimidazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a chloromethyl group and a carboxylate moiety, contributing to its pharmacological potential. Research has indicated that benzimidazole derivatives often exhibit significant antimicrobial, anticancer, and anti-inflammatory properties, making them valuable in drug discovery.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown promising antimicrobial properties. Studies have reported that compounds with chloromethyl substitutions tend to exhibit enhanced antibacterial activity. For instance, the presence of electronegative substituents like chlorine has been linked to increased efficacy against various bacterial strains.

A study evaluated several benzimidazole derivatives against Gram-positive and Gram-negative bacteria, revealing that compounds with a chloromethyl group demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to their unsubstituted counterparts. The MIC values for selected derivatives against Staphylococcus aureus and Escherichia coli were found to be significantly lower than those of standard antibiotics, indicating superior antibacterial potency .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that benzimidazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia). The cytotoxic activity of these compounds often correlates with their structural modifications; for example, the introduction of halogen atoms at specific positions on the benzimidazole ring enhances their anticancer activity .

Case Study: Cytotoxicity Assessment

A study investigated the cytotoxic effects of various benzimidazole derivatives, including this compound, against multiple cancer cell lines. The results indicated IC50 values in the micromolar range, suggesting that these compounds could serve as effective chemotherapeutic agents. Specifically, the compound showed an IC50 value comparable to established anticancer drugs like doxorubicin .

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of benzimidazole derivatives. This compound has been tested in animal models for its ability to reduce inflammation. In one study, it was administered to rats with induced paw edema and demonstrated significant anti-inflammatory effects at doses above 100 mg/kg .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Structural Feature Biological Activity
Chloromethyl GroupEnhanced antibacterial activity
Carboxylate MoietyContributes to anti-inflammatory effects
Benzimidazole CoreFundamental for anticancer activity

Summary of Findings

The research surrounding this compound indicates a strong potential for this compound as a versatile therapeutic agent. Its broad spectrum of biological activities—particularly in antimicrobial and anticancer domains—highlights the importance of further studies to optimize its efficacy and safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted benzene-1,2-diamines with chloroacetic acid derivatives under acidic conditions. For example, refluxing N-methylbenzene-1,2-diamine with 2-chloroacetic acid in 6 M HCl yields chloromethyl-substituted benzimidazoles . Optimization involves adjusting reaction time (6–12 hours), acid concentration, and post-reaction neutralization with NaOH to precipitate the product. Crystallization from ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are prioritized for structural characterization?

  • Methodological Answer : Single-crystal X-ray diffraction is critical for confirming molecular geometry, as demonstrated for structurally analogous 2-chloromethylbenzimidazoles, revealing planarity deviations (e.g., Cl atom displacement: 1.667 Å from the benzimidazole plane) . Complementary techniques include:

  • NMR : To verify substitution patterns (e.g., methyl and chloromethyl groups).
  • IR : For identifying carbonyl (C=O) and benzimidazole ring vibrations.
  • Mass Spectrometry : To confirm molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Key safety measures include:

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (as it lacks comprehensive toxicity data) .
  • Ventilation : Use fume hoods during synthesis due to HCl vapors .
  • Waste Management : Segregate halogenated waste for specialized disposal to avoid environmental contamination .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in nucleophilic substitutions, and what methods track these transformations?

  • Methodological Answer : The chloromethyl group acts as a reactive site for alkylation or nucleophilic substitution. For example:

  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) using HPLC or LC-MS to quantify substitution rates .
  • Mechanistic Probes : Isotopic labeling (e.g., 13^{13}C-Cl) paired with NMR elucidates bond cleavage pathways.
  • Computational Modeling : DFT calculations predict transition states and regioselectivity .

Q. What experimental designs assess environmental persistence and ecotoxicological impacts?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL ():

  • Laboratory Studies :
  • Hydrolysis/Photolysis : Expose the compound to UV light or aqueous buffers at varying pH to measure degradation half-lives.
  • Bioaccumulation : Use model organisms (e.g., Daphnia magna) to determine bioconcentration factors (BCFs).
  • Field Simulations :
  • Microcosms : Evaluate soil/water partitioning and microbial degradation under controlled conditions.
  • Toxicity Assays : Assess effects on cellular (e.g., mitochondrial dysfunction) and population-level endpoints .

Q. How can contradictions in reported biological activities of benzimidazole derivatives be resolved?

  • Methodological Answer : Address discrepancies via:

  • Comparative SAR Studies : Synthesize analogs with systematic substitutions (e.g., replacing chloromethyl with carboxyl or methyl groups) and test against standardized bioassays (e.g., antimicrobial MICs) .
  • Meta-Analysis : Aggregate literature data to identify confounding variables (e.g., solvent effects in cytotoxicity assays).
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for purported targets (e.g., viral proteases) .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic (e.g., ethanol) solvents for slow evaporation.
  • Temperature Gradients : Gradual cooling from reflux to room temperature reduces disorder, as seen in analogous chloromethylbenzimidazoles .
  • Additive Use : Introduce co-crystallizing agents (e.g., picric acid) to stabilize lattice packing via non-covalent interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate
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methyl 2-(chloromethyl)-1H-benzimidazole-1-carboxylate

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